Ethyl 4-(3-chlorophenyl)-3-oxobutanoate

Description

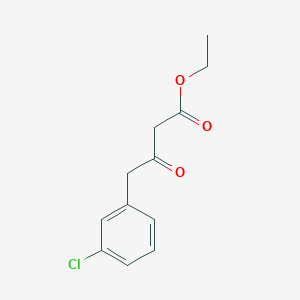

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-(3-chlorophenyl)-3-oxobutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClO3/c1-2-16-12(15)8-11(14)7-9-4-3-5-10(13)6-9/h3-6H,2,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWNXDGGKZYXZFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)CC1=CC(=CC=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50441464 | |

| Record name | ethyl 4-(3-chlorophenyl)-3-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50441464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

221122-22-1 | |

| Record name | ethyl 4-(3-chlorophenyl)-3-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50441464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Advanced Chemical Transformations of Ethyl 4 3 Chlorophenyl 3 Oxobutanoate

Reactions Involving the Active Methylene (B1212753) Group

The presence of two carbonyl groups flanking the C2 methylene group significantly increases its acidity, making it a reactive site for various carbon-carbon bond-forming reactions.

Alkylation Reactions

The active methylene group of ethyl 4-(aryl)-3-oxobutanoates, including the 3-chlorophenyl derivative, can be readily deprotonated by a suitable base to form a stable enolate. This enolate acts as a nucleophile and can react with alkyl halides in a nucleophilic substitution reaction to introduce alkyl groups at the C2 position. While specific studies on the dialkylation of Ethyl 4-(3-chlorophenyl)-3-oxobutanoate are not widely available in the reviewed literature, the general reactivity of related compounds suggests that sequential alkylation is a feasible and important transformation. For instance, the dialkylation of ethyl 4-(het)aryl-3-oxobutanoates serves as a key step in the synthesis of 5-(2-oxoethyl)cyclopentenones. This transformation typically involves a double alkylation with 2-bromo-1-(het)arylethanones, followed by an alkali-induced cyclization. This methodology underscores the potential of the active methylene group in Ethyl 4-(3-chlorophenyl)-3-oxobutanoate to participate in the construction of complex cyclic systems.

Condensation Reactions (e.g., Knoevenagel-type with relevant aldehyde components)

The active methylene group of Ethyl 4-(3-chlorophenyl)-3-oxobutanoate is a key participant in various condensation reactions, leading to the formation of new carbon-carbon double bonds and heterocyclic systems.

A notable example is the Biginelli reaction , a one-pot cyclocondensation involving a β-ketoester, an aldehyde, and urea (B33335) or thiourea. Specifically, the reaction of Ethyl 4-(3-chlorophenyl)-3-oxobutanoate with an appropriate aldehyde and urea, typically under acidic conditions, yields highly functionalized dihydropyrimidinones. One documented synthesis of 5-(Ethoxycarbonyl)-4-(3-chlorophenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one (4f) involves mixing Ethyl 4-(3-chlorophenyl)-3-oxobutanoate, the corresponding aldehyde, and urea with silica (B1680970) chloride and heating the mixture under solvent-free conditions. nih.gov This reaction proceeds via the formation of an acyl imine intermediate from the aldehyde and urea, which is then intercepted by the enolate of the β-ketoester, followed by cyclization and dehydration to afford the final dihydropyrimidinone product. nih.gov

The following table summarizes the details of this specific Biginelli reaction:

| Reactants | Catalyst | Conditions | Product | Reference |

| Ethyl 4-(3-chlorophenyl)-3-oxobutanoate, Aldehyde, Urea | Silica chloride | 80°C, Solvent-free, 3 hours | 5-(Ethoxycarbonyl)-4-(3-chlorophenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one | nih.gov |

While direct examples of Knoevenagel-type condensations with Ethyl 4-(3-chlorophenyl)-3-oxobutanoate were not found in the surveyed literature, the reactivity of the closely related ethyl 4-chloro-3-oxobutanoate provides a strong indication of its potential. Knoevenagel condensations of ethyl 4-chloro-3-oxobutanoate with various aromatic aldehydes have been successfully carried out in ionic liquids using morpholine/acetic acid as a catalyst. researchgate.netresearchgate.net This reaction yields ethyl 2-chloroacetyl-3-arylpropenoates in good yields. Given the similar electronic nature of the active methylene group, it is highly probable that Ethyl 4-(3-chlorophenyl)-3-oxobutanoate would undergo analogous condensations with aldehydes to form α,β-unsaturated products.

Transformations of the Carbonyl Functionalities

The ketone and ester carbonyl groups in Ethyl 4-(3-chlorophenyl)-3-oxobutanoate are susceptible to attack by nucleophiles and reducing agents, enabling a range of functional group interconversions.

Reduction Reactions to Hydroxybutanoates

The keto group at the C3 position of Ethyl 4-(3-chlorophenyl)-3-oxobutanoate can be selectively reduced to a hydroxyl group to form the corresponding ethyl 4-(3-chlorophenyl)-3-hydroxybutanoate. This transformation can be achieved using various reducing agents. Common chemical reducing agents for β-keto esters include sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4).

Furthermore, biocatalytic reductions offer a highly enantioselective route to chiral hydroxybutanoates. Studies on analogous 3-aryl-3-keto esters have demonstrated that fungi, such as Rhizopus arrhizus, can effectively reduce the keto group to the corresponding (S)-alcohols with high enantiomeric excess. amanote.com The general conditions for such microbial reductions involve incubating the substrate with the microorganism, often in a suitable medium, for a specific period. amanote.com While a specific study on the reduction of Ethyl 4-(3-chlorophenyl)-3-oxobutanoate by Rhizopus species was not found, the successful reduction of other 3-aryl-3-keto esters strongly suggests its feasibility.

The table below outlines common reducing agents and their expected products for the reduction of the keto group:

| Reducing Agent/Method | Expected Product | Key Features |

| Sodium Borohydride (NaBH4) | Ethyl 4-(3-chlorophenyl)-3-hydroxybutanoate (racemic) | Mild and selective for ketones over esters. |

| Lithium Aluminum Hydride (LiAlH4) | 4-(3-chlorophenyl)butane-1,3-diol | Powerful reducing agent, will also reduce the ester group. |

| Rhizopus arrhizus | (S)-Ethyl 4-(3-chlorophenyl)-3-hydroxybutanoate | High enantioselectivity. |

Nucleophilic Additions

The electrophilic carbon of the ketone carbonyl at the C3 position is susceptible to attack by various nucleophiles. While specific examples for Ethyl 4-(3-chlorophenyl)-3-oxobutanoate are not detailed in the provided search results, general reactions of β-keto esters with organometallic reagents like Grignard reagents (RMgX) are well-established. nih.gov The addition of a Grignard reagent to the ketone carbonyl would lead to the formation of a tertiary alcohol after an acidic workup. The reaction would proceed via the nucleophilic attack of the carbanionic carbon of the Grignard reagent on the carbonyl carbon, followed by protonation of the resulting alkoxide.

Reactions at the Ester Group

The ethyl ester functionality of Ethyl 4-(3-chlorophenyl)-3-oxobutanoate can undergo several important transformations, including hydrolysis, transesterification, and amidation.

Hydrolysis of the ester can be achieved under either acidic or basic conditions. Acid-catalyzed hydrolysis, typically using a dilute mineral acid like HCl or H2SO4 and an excess of water, is a reversible process that yields the corresponding carboxylic acid, 4-(3-chlorophenyl)-3-oxobutanoic acid, and ethanol (B145695). mdpi.comajgreenchem.com To drive the equilibrium towards the products, a large excess of water is used. mdpi.comajgreenchem.com

Basic hydrolysis, also known as saponification , is an irreversible reaction that is commonly carried out by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide. This reaction produces the sodium salt of the carboxylic acid and ethanol. mdpi.comajgreenchem.com Subsequent acidification of the reaction mixture will yield the free carboxylic acid.

Transesterification involves the conversion of the ethyl ester to a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. For example, reaction with methanol (B129727) would yield methyl 4-(3-chlorophenyl)-3-oxobutanoate.

Amidation of the ester group to form an amide can be achieved by reacting Ethyl 4-(3-chlorophenyl)-3-oxobutanoate with an amine. This reaction often requires heating and can be catalyzed by Lewis acids. For instance, iron(III) chloride has been shown to be an effective catalyst for the direct amidation of esters under solvent-free conditions. wikipedia.org

The following table summarizes the reactions at the ester group:

| Reaction | Reagents | Product |

| Acid-catalyzed Hydrolysis | H2O, H+ (catalyst) | 4-(3-chlorophenyl)-3-oxobutanoic acid + Ethanol |

| Saponification | NaOH(aq), then H3O+ | 4-(3-chlorophenyl)-3-oxobutanoic acid + Ethanol |

| Transesterification | R'OH, H+ or -OR' (catalyst) | Ethyl 4-(3-chlorophenyl)-3-oxobutanoate + Ethanol |

| Amidation | R'NH2, (optional catalyst) | N-R'-4-(3-chlorophenyl)-3-oxobutanamide + Ethanol |

Reactivity of the Chlorophenyl Moiety

The chlorophenyl group of Ethyl 4-(3-chlorophenyl)-3-oxobutanoate is a key site for synthetic modification. Its reactivity is primarily centered around the chlorine-substituted aromatic ring, which can participate in both substitution and cross-coupling reactions. These transformations allow for the introduction of new functional groups and the construction of more complex molecular architectures.

In a typical electrophilic aromatic substitution, a strong electrophile attacks the electron-rich aromatic ring, leading to the formation of a carbocation intermediate, which then restores its aromaticity by losing a proton. masterorganicchemistry.com While the chlorine deactivates the ring through its inductive effect, it can direct incoming electrophiles to the positions ortho and para to itself. Conversely, the side chain directs to the meta position relative to its point of attachment. This can lead to a mixture of products depending on the reaction conditions and the specific electrophile used.

| Substitution Type | Directing Group | Effect on Ring | Predicted Position of Substitution |

| Electrophilic Aromatic Substitution | -Cl | Deactivating, Ortho-, Para-directing | C2, C4, C6 |

| Electrophilic Aromatic Substitution | -CH2C(=O)CH2C(=O)OEt | Deactivating, Meta-directing | C2, C4, C6 |

Note: Positions are numbered relative to the side chain at C1.

The carbon-chlorine bond on the aromatic ring is a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds through transition-metal-catalyzed cross-coupling reactions. tezu.ernet.in These reactions are fundamental in modern organic synthesis for constructing complex molecules, including many pharmaceuticals and materials. tezu.ernet.in Palladium-catalyzed reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings are particularly prominent. tezu.ernet.inwiley-vch.de

Suzuki-Miyaura Coupling: This reaction couples the aryl chloride with an organoboron compound (like a boronic acid or ester) in the presence of a palladium catalyst and a base. It is a powerful method for forming biaryl structures.

Heck Reaction: In this reaction, the aryl chloride is coupled with an alkene to form a substituted alkene, again using a palladium catalyst. wiley-vch.de

Sonogashira Coupling: This involves the coupling of the aryl chloride with a terminal alkyne, catalyzed by palladium and typically a copper co-catalyst, to yield a disubstituted alkyne. mdpi.orgnih.gov

These reactions allow the chlorine atom to be replaced with a wide variety of alkyl, alkenyl, alkynyl, or aryl groups, significantly increasing the molecular diversity accessible from Ethyl 4-(3-chlorophenyl)-3-oxobutanoate.

| Reaction Name | Coupling Partner | Catalyst System | Bond Formed |

| Suzuki-Miyaura | Boronic Acid / Ester | Pd Catalyst + Base | C(sp²)-C(sp²) |

| Heck | Alkene | Pd Catalyst + Base | C(sp²)-C(sp²) |

| Sonogashira | Terminal Alkyne | Pd Catalyst + Cu(I) co-catalyst | C(sp²)-C(sp) |

Intramolecular Cyclization Pathways

The β-ketoester functionality within Ethyl 4-(3-chlorophenyl)-3-oxobutanoate is predisposed to participate in intramolecular cyclization reactions to form various heterocyclic systems. These reactions often proceed after an initial intermolecular reaction that introduces a new functional group capable of reacting with the keto-ester moiety.

A common pathway involves the initial Michael addition of a nucleophile to an α,β-unsaturated system, followed by an intramolecular cyclization. For instance, related β-ketoesters like ethyl 4-chloro-3-oxobutanoate are known to undergo organocatalytic conjugate addition to nitroalkenes, which is followed by an intramolecular cyclization to yield chiral tetronic acid derivatives. buchler-gmbh.com Similarly, cyclization reactions of α,β-unsaturated carbonyl compounds with ortho-mercapto aniline (B41778) are used to synthesize thiazepines, a class of seven-membered heterocyclic compounds. researchgate.net This process involves a 1,4-Michael addition followed by a 1,2-cycloaddition. researchgate.net Such pathways highlight the potential of Ethyl 4-(3-chlorophenyl)-3-oxobutanoate to serve as a precursor for diverse heterocyclic scaffolds through carefully designed reaction sequences.

Multicomponent and Cascade Reactions Utilizing Ethyl 4-(3-chlorophenyl)-3-oxobutanoate and Related Compounds

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, and cascade (or domino) reactions, involving sequential transformations in one pot, are highly efficient strategies for building molecular complexity. nih.gov The structural features of Ethyl 4-(3-chlorophenyl)-3-oxobutanoate make it an excellent candidate for such processes.

For example, related β-ketoesters like ethyl acetoacetate (B1235776) are widely used in pseudo-five-component reactions to synthesize 4,4′-(arylmethylene)bis(3-methyl-1H-pyrazol-5-ol) derivatives. nih.gov This type of reaction typically involves two equivalents of the β-ketoester, two equivalents of a hydrazine (B178648), and one equivalent of an aromatic aldehyde. nih.gov The proposed mechanism often begins with the formation of a pyrazole (B372694) intermediate from the ketoester and hydrazine, which then undergoes a Knoevenagel condensation with the aldehyde, followed by a Michael addition of a second pyrazole molecule. nih.gov

These reactions leverage the dual reactivity of the β-ketoester, combining condensation and addition steps to rapidly assemble complex heterocyclic products. The application of these methodologies to Ethyl 4-(3-chlorophenyl)-3-oxobutanoate would provide a direct route to novel pyrazole derivatives and other complex structures. nih.govnih.gov

Applications of Ethyl 4 3 Chlorophenyl 3 Oxobutanoate As a Key Synthetic Intermediate

Building Block for Heterocyclic Compound Synthesis

The reactivity of the 1,3-dicarbonyl group in Ethyl 4-(3-chlorophenyl)-3-oxobutanoate allows it to participate in various cyclocondensation reactions, making it a fundamental building block for numerous heterocyclic compounds.

The synthesis of pyrazole (B372694) and pyrazolone (B3327878) rings is a classic application of β-ketoesters. The reaction of Ethyl 4-(3-chlorophenyl)-3-oxobutanoate with hydrazine (B178648) or its derivatives leads to the formation of the corresponding pyrazole or pyrazolone core. This cyclocondensation reaction is a direct and efficient method for creating these five-membered heterocyclic systems. The resulting 3-(3-chlorophenyl)-substituted pyrazoles are of significant interest due to their potential biological activities. nih.gov Research has shown that pyrazole derivatives bearing a chlorophenyl group exhibit promising antifungal and antitubercular properties. nih.gov

For instance, the general synthesis involves the condensation of the β-ketoester with hydrazine, which attacks the two electrophilic carbonyl carbons to form a five-membered ring after dehydration. The specific substitution on the resulting pyrazole can be controlled by the choice of substituted hydrazines.

Table 1: Examples of Pyrazole Scaffolds Synthesized from β-Ketoester Precursors

| Reactant 1 | Reactant 2 | Resulting Scaffold | Potential Application |

|---|---|---|---|

| Ethyl 4-(aryl)-3-oxobutanoate | Hydrazine Hydrate | 5-Aryl-1H-pyrazole | Heterocyclic Synthesis rsc.org |

| Ethyl 4-(aryl)-3-oxobutanoate | Substituted Hydrazine | 1-Substituted-5-aryl-pyrazolone | Anti-inflammatory, Analgesic jst.go.jp |

| 1-(4-chlorophenyl)-3-methyl-5-pyrazolone* | Aldehyde, Malononitrile | Pyrano[2,3-c]pyrazole | Anticancer (Anti-glioma) dundee.ac.uknih.gov |

Ethyl 4-(3-chlorophenyl)-3-oxobutanoate is also utilized in multicomponent reactions to generate more complex heterocyclic systems containing pyran or piperidine (B6355638) rings. In these reactions, the β-ketoester acts as the active methylene (B1212753) component. For example, in the presence of a base catalyst, it can react with α,β-unsaturated compounds like arylidenemalononitriles. researchgate.net This reaction can proceed through a Michael addition followed by intramolecular cyclization and subsequent rearrangement or dehydration to yield highly substituted dihydropyran or piperidine derivatives. researchgate.net

Furthermore, the compound's derivatives are instrumental in synthesizing fused heterocyclic systems. Pyranopyrazoles, which contain both a pyran and a pyrazole ring, are synthesized through a one-pot, multicomponent reaction involving an aldehyde, malononitrile, and a pyrazolone. nih.govtandfonline.com Given that pyrazolones are readily synthesized from Ethyl 4-(3-chlorophenyl)-3-oxobutanoate, it serves as an indirect but crucial precursor to these pharmacologically relevant fused systems, which have shown potential as kinase inhibitors for treating cancers like glioblastoma. dundee.ac.uknih.gov

Benzimidazoles are a vital class of heterocyclic compounds with a wide spectrum of pharmacological activities, including antimicrobial, antiviral, and anticancer properties. nih.govsemanticscholar.orgrasayanjournal.co.in One of the established methods for synthesizing the benzimidazole (B57391) core is the condensation of an o-phenylenediamine (B120857) with a β-ketoester. nih.govsemanticscholar.org

In this reaction, Ethyl 4-(3-chlorophenyl)-3-oxobutanoate would react with an o-phenylenediamine, typically under acidic catalysis. The reaction proceeds via initial condensation between one of the amine groups and a carbonyl group of the ketoester, followed by an intramolecular cyclization and dehydration to form the stable aromatic benzimidazole ring. This method provides a direct route to 2-substituted benzimidazoles, which are important precursors in medicinal chemistry. beilstein-journals.org

Table 2: Benzimidazole Synthesis via Condensation

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type |

|---|---|---|---|

| o-phenylenediamine | Ethyl 4-chloro-3-oxobutanoate | SnCl2 | 1H-Benzimidazoles nih.govsemanticscholar.org |

Polyhydroquinolines are another important class of heterocyclic compounds, known for their biological activities, particularly as calcium channel blockers used in treating cardiovascular diseases. rasayanjournal.co.in The Hantzsch multicomponent reaction is a well-known and efficient method for synthesizing these scaffolds. researchgate.net

This one-pot condensation typically involves four components: an aromatic aldehyde, a β-ketoester, a source of ammonia (B1221849) (like ammonium (B1175870) acetate), and an active methylene compound (such as dimedone). rasayanjournal.co.injsynthchem.comlookchem.com Ethyl 4-(3-chlorophenyl)-3-oxobutanoate can serve as the β-ketoester component in this reaction. The process involves a series of condensations and a final cyclization and dehydration step to afford the polyhydroquinoline product in high yields. rsc.org The use of heterogeneous or reusable catalysts has made this a green and efficient synthetic route. rasayanjournal.co.inresearchgate.net

Table 3: Representative Hantzsch Reaction for Polyhydroquinoline Synthesis

| Aldehyde | β-Ketoester | Active Methylene | Catalyst | Product |

|---|---|---|---|---|

| Aromatic Aldehyde | Ethyl Acetoacetate (B1235776)* | Dimedone | Sulfated Tin Oxide | Ethyl 4-aryl-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate rasayanjournal.co.in |

| Benzaldehyde | Ethyl Acetoacetate* | Dimedone | Nanoboehmite | Polyhydroquinoline derivative jsynthchem.com |

| Aromatic Aldehyde | Ethyl Acetoacetate* | 1,3-Cyclohexanedione | Nanomagnetic-supported Sulfonic Acid | Polyhydroquinoline derivative researchgate.net |

*Note: Ethyl acetoacetate is a close structural analog; Ethyl 4-(3-chlorophenyl)-3-oxobutanoate would react similarly to yield the corresponding 4-(3-chlorophenyl) substituted product.

Intermediate in the Synthesis of Chiral Compounds

Beyond heterocyclic synthesis, Ethyl 4-(3-chlorophenyl)-3-oxobutanoate is a valuable precursor for producing chiral molecules. The ketone group at the 3-position can undergo stereoselective reduction to form a chiral hydroxyl group. This transformation is of great importance in the pharmaceutical industry, as the resulting chiral halohydrins are key intermediates for synthesizing a range of biologically active compounds. researchgate.net

The asymmetric reduction of the closely related substrate, ethyl 4-chloro-3-oxobutanoate, to ethyl (S)-4-chloro-3-hydroxybutanoate ((S)-CHBE) is well-documented. nih.govtum.de This chiral synthon is a critical precursor for producing the side chain of the cholesterol-lowering drug Atorvastatin. nih.gov The reduction is often accomplished using biocatalysts, such as whole-cell systems (Aureobasidium pullulans, Lactobacillus kefir) or isolated enzymes like carbonyl reductases. researchgate.nettum.de These biocatalytic methods are highly efficient, providing the desired chiral alcohol with high yield and excellent enantioselectivity (>99% ee). nih.gov The same principles of asymmetric reduction can be applied to Ethyl 4-(3-chlorophenyl)-3-oxobutanoate to generate the corresponding chiral alcohol, a valuable building block for asymmetric synthesis.

Table 4: Biocatalytic Asymmetric Reduction of Analogous β-Ketoesters

| Substrate | Biocatalyst / Enzyme | Product | Enantiomeric Excess (ee) |

|---|---|---|---|

| Ethyl 4-chloro-3-oxobutanoate | Aureobasidium pullulans | Ethyl (S)-4-chloro-3-hydroxybutanoate | High |

| Ethyl 4-chloro-3-oxobutanoate | Lactobacillus kefir | Ethyl (S)-4-chloro-3-hydroxybutanoate | 99.5% tum.de |

Precursor for Pharmacologically Relevant Scaffold Structures

The utility of Ethyl 4-(3-chlorophenyl)-3-oxobutanoate as a synthetic intermediate is underscored by the pharmacological relevance of the scaffolds it can produce. The heterocyclic systems and chiral intermediates derived from this compound are central to many areas of drug discovery.

Antimicrobial and Anticancer Agents: The pyrazole and benzimidazole cores are well-established pharmacophores. nih.govsemanticscholar.org Pyrazole derivatives containing a chlorophenyl moiety have demonstrated significant antifungal and antitubercular activity. nih.gov Benzimidazoles are known for a broad range of biological effects, including use as antimicrobial and anticancer drugs. rasayanjournal.co.in

Cardiovascular Drugs: Polyhydroquinoline derivatives are potent calcium channel blockers, a class of drugs widely used to manage hypertension and other cardiovascular conditions. rasayanjournal.co.in

Kinase Inhibitors: Fused heterocyclic systems like pyranopyrazoles have been identified as promising kinase inhibitors. dundee.ac.uk Specifically, they have shown inhibitory activity against AKT2, an oncogenic kinase involved in cancers such as glioma. dundee.ac.uknih.gov

Statin Intermediates: As discussed, the chiral alcohols produced from the asymmetric reduction of this compound's analogs are critical intermediates for the synthesis of blockbuster drugs like statins, which are essential for managing cholesterol levels. nih.gov

Role in the Development of Functional Organic Materials

The heterocyclic scaffolds synthesized from Ethyl 4-(3-chlorophenyl)-3-oxobutanoate often exhibit unique photophysical and electronic properties, making them valuable components in the design of functional organic materials. The inherent characteristics of these molecules, such as extended π-conjugated systems and the presence of heteroatoms, can be fine-tuned through synthetic modifications, for which the title compound is a key precursor.

Coumarin (B35378) derivatives, accessible through the Pechmann condensation using β-keto esters, are a prominent class of compounds with significant applications in materials science. ijnrd.org They are widely recognized for their strong fluorescence and have been utilized as:

Fluorescence Sensors: Certain coumarin derivatives can detect specific anions or metal ions. ijnrd.org

Optical Brightening Agents: Their ability to absorb UV light and re-emit it in the blue portion of the visible spectrum makes them useful in cosmetics and textiles. ijnrd.org

Laser Dyes: The photostability and high quantum yield of some coumarins make them suitable for use as gain media in tunable lasers. ijnrd.org

The synthesis of these functional coumarins often involves the reaction of a phenol (B47542) with a β-keto ester like Ethyl 4-(3-chlorophenyl)-3-oxobutanoate. organic-chemistry.org The substitution pattern on the final coumarin product, which dictates its material properties, is directly influenced by the structure of the starting β-keto ester.

Similarly, other heterocyclic systems derived from this intermediate, such as pyridines and pyrimidines, are being explored for their potential in organic electronics and photonics. The ability to construct these complex molecules with predictable substitution patterns is essential for the rational design of new organic materials with tailored optical and electronic properties.

Table 1: Applications of Derived Heterocycles in Functional Materials

| Heterocyclic Core | Synthetic Route | Functional Material Application | Reference |

| Coumarin | Pechmann Condensation | Fluorescence Sensors, Laser Dyes, Optical Brighteners | ijnrd.org |

| 1,4-Dihydropyridine (B1200194) | Hantzsch Synthesis | Potential in optoelectronic devices (precursors to aromatic pyridines) | wikipedia.org |

| Dihydropyrimidinone | Biginelli Reaction | Scaffolds for materials with potential biological and optical activity | wikipedia.org |

Synthesis of Complex Polycyclic Systems

Ethyl 4-(3-chlorophenyl)-3-oxobutanoate is a cornerstone reactant in several multicomponent reactions that efficiently generate complex polycyclic and heterocyclic structures. Its 1,3-dicarbonyl moiety provides the necessary reactivity for cyclocondensation reactions.

Pechmann Condensation for Coumarin Synthesis

The Pechmann condensation is a classic method for synthesizing coumarins, involving the reaction of a phenol with a β-keto ester under acidic conditions. organic-chemistry.org Ethyl 4-(3-chlorophenyl)-3-oxobutanoate can serve as the β-keto ester component, reacting with various phenols to produce coumarins with a 4-substituted (3-chlorobenzyl)methyl group. The reaction is often catalyzed by strong acids like sulfuric acid or Lewis acids such as bismuth(III) chloride. organic-chemistry.org Traditional methods often required harsh conditions, but newer procedures offer more environmentally benign alternatives, such as using catalysts like tetra butyl ammonium bromide under solvent-free conditions. ijnrd.org

Hantzsch Synthesis of Dihydropyridines

The Hantzsch pyridine (B92270) synthesis is a multi-component reaction that combines an aldehyde, two equivalents of a β-keto ester, and a nitrogen donor (like ammonia or ammonium acetate) to form a 1,4-dihydropyridine (1,4-DHP). wikipedia.orgchemtube3d.comorganic-chemistry.org These 1,4-DHPs can then be oxidized to the corresponding aromatic pyridine derivatives. wikipedia.org Using Ethyl 4-(3-chlorophenyl)-3-oxobutanoate as one of the β-keto ester components allows for the introduction of the 3-chlorophenyl group into the resulting heterocyclic ring. Hantzsch esters are a significant class of calcium channel blockers, and this synthesis provides a versatile route to a wide range of analogues. wikipedia.orgchemeurope.com

Table 2: Hantzsch Dihydropyridine Synthesis

| Reactant 1 | Reactant 2 | Reactant 3 | Product |

| Aldehyde (R-CHO) | Ethyl 4-(3-chlorophenyl)-3-oxobutanoate | Ethyl Acetoacetate | 1,4-Dihydropyridine derivative |

| Aldehyde (R-CHO) | Ethyl 4-(3-chlorophenyl)-3-oxobutanoate | Ammonia/Ammonium Acetate | Pyridine derivative (after oxidation) |

Biginelli Reaction for Dihydropyrimidinone Synthesis

The Biginelli reaction is another important multicomponent reaction that produces 3,4-dihydropyrimidin-2(1H)-ones from an aldehyde, a β-keto ester, and urea (B33335). wikipedia.orgchemeurope.com This acid-catalyzed reaction provides a straightforward route to a class of compounds known as DHPMs, which are prevalent in the pharmaceutical industry. wikipedia.orgchemeurope.com By employing Ethyl 4-(3-chlorophenyl)-3-oxobutanoate, DHPMs featuring the 3-chlorophenyl substituent can be synthesized. These structures are investigated for various biological activities, including as calcium channel blockers and antihypertensive agents. wikipedia.orgchemeurope.com

Synthesis of Pyrazole Derivatives

The reaction of 1,3-dicarbonyl compounds, such as Ethyl 4-(3-chlorophenyl)-3-oxobutanoate, with hydrazine or its derivatives is a fundamental method for constructing pyrazole rings. In this reaction, the two carbonyl groups of the β-keto ester react with the two nitrogen atoms of hydrazine to form the five-membered heterocyclic pyrazole core through a cyclization-dehydration sequence. This approach allows for the synthesis of pyrazoles with specific substitution patterns determined by the starting materials. nih.govdundee.ac.uk Pyrazole derivatives containing a chlorophenyl group have been synthesized and evaluated for a range of biological activities. nih.gov

Advanced Spectroscopic and Structural Characterization of Ethyl 4 3 Chlorophenyl 3 Oxobutanoate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the carbon and hydrogen frameworks. For Ethyl 4-(3-chlorophenyl)-3-oxobutanoate, both proton (¹H) and carbon-13 (¹³C) NMR are routinely employed to confirm its structural features. The compound exhibits keto-enol tautomerism, meaning it can exist as two rapidly interconverting isomers: a keto form and an enol form. The NMR spectrum often shows signals for both tautomers, with the ratio depending on the solvent and temperature. The data presented here will focus on the major keto tautomer.

Proton NMR (¹H NMR) Analysis

The ¹H NMR spectrum of Ethyl 4-(3-chlorophenyl)-3-oxobutanoate provides a distinct fingerprint of its proton environments. The spectrum is characterized by signals corresponding to the ethyl group, the two different methylene (B1212753) groups in the butanoate chain, and the protons on the 3-chlorophenyl ring.

The ethyl ester group gives rise to a characteristic triplet and quartet pattern. The methyl (-CH₃) protons typically appear as a triplet around 1.2-1.3 ppm due to coupling with the adjacent methylene protons. The methylene (-OCH₂-) protons of the ethyl group are deshielded by the adjacent oxygen atom and appear as a quartet further downfield, usually in the 4.1-4.2 ppm region.

The two methylene groups in the butanoate backbone are chemically distinct. The C2 methylene protons (-COCH₂CO-), situated between two carbonyl groups, are highly deshielded and typically appear as a singlet around 3.5 ppm. The C4 methylene protons (-ArCH₂CO-), adjacent to the aromatic ring and a carbonyl group, appear as another singlet around 3.9 ppm.

The aromatic protons on the 3-chlorophenyl ring produce a complex multiplet pattern in the region of 7.1-7.4 ppm. The substitution pattern leads to four distinct aromatic proton signals, often overlapping.

Table 1: Predicted ¹H NMR Spectral Data for Ethyl 4-(3-chlorophenyl)-3-oxobutanoate (Keto Form)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~1.25 | Triplet | 3H | -OCH₂CH ₃ |

| ~3.50 | Singlet | 2H | -CO-CH ₂-CO- |

| ~3.90 | Singlet | 2H | Ar-CH ₂-CO- |

| ~4.18 | Quartet | 2H | -OCH ₂CH₃ |

Carbon-13 NMR (¹³C NMR) Analysis

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. Each unique carbon atom in the structure gives a distinct signal.

The spectrum shows two signals in the carbonyl region. The ketone carbonyl carbon (C3) is typically found around 201-202 ppm, while the ester carbonyl carbon (C1) appears slightly upfield, around 167 ppm.

The carbons of the 3-chlorophenyl ring resonate in the aromatic region (125-136 ppm). The carbon atom bearing the chlorine (C-Cl) is found around 134-135 ppm, and the carbon attached to the butanoate chain (C-C4) is found near 135-136 ppm. The other four aromatic carbons produce signals in the 127-130 ppm range.

The aliphatic carbons include the ethyl group carbons, which appear at approximately 14 ppm (-OCH₂C H₃) and 61-62 ppm (-OC H₂CH₃), and the two methylene carbons of the butanoate chain at C2 (~49-50 ppm) and C4 (~45 ppm).

Table 2: Predicted ¹³C NMR Spectral Data for Ethyl 4-(3-chlorophenyl)-3-oxobutanoate (Keto Form)

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| ~14.1 | -OCH₂C H₃ |

| ~45.0 | C4 (Ar-C H₂) |

| ~49.5 | C2 (-CO-C H₂-CO-) |

| ~61.5 | -OC H₂CH₃ |

| ~127-135 | Aromatic CH and C-Cl |

| ~167.2 | C1 (Ester C =O) |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural insights through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For Ethyl 4-(3-chlorophenyl)-3-oxobutanoate (C₁₂H₁₃ClO₃), the expected monoisotopic mass is approximately 240.0553 g/mol .

In high-resolution electrospray ionization (ESI-MS) experiments, the compound is typically observed as a protonated molecular ion, [M+H]⁺. Experimental data have identified this ion at a mass-to-charge ratio (m/z) of 241.05, which is consistent with the calculated exact mass for the formula [C₁₂H₁₄ClO₃]⁺. This accurate mass measurement confirms the elemental composition and rules out other potential formulas with the same nominal mass.

Common fragmentation pathways for similar β-keto esters involve the loss of small neutral molecules such as ethanol (B145695) (46 Da) or the ethoxy group (45 Da) from the molecular ion.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is well-suited for the analysis of volatile compounds like Ethyl 4-(3-chlorophenyl)-3-oxobutanoate, allowing for its separation from impurities or other components in a mixture and subsequent identification based on its mass spectrum.

In a typical GC-MS analysis, the compound would elute from the GC column at a specific retention time, which is dependent on the column type and temperature program used. Upon entering the mass spectrometer, the molecule undergoes ionization, typically by electron impact (EI), which causes it to fragment in a reproducible manner.

The resulting mass spectrum serves as a molecular fingerprint. Key fragments would likely include the molecular ion (M⁺) at m/z 240, as well as fragments corresponding to the loss of the ethoxy group (-OC₂H₅, m/z 195), the loss of the entire ester group (-COOC₂H₅, m/z 167), and the formation of the 3-chlorobenzyl cation (m/z 125). Analysis of these fragments helps to piece together the structure of the parent molecule.

Table 3: Common Compounds Mentioned

| Compound Name |

|---|

| Ethyl 4-(3-chlorophenyl)-3-oxobutanoate |

| Ethyl 4-(3-trifluoromethylphenyl)-3-oxobutanoate |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrations of chemical bonds. For Ethyl 4-(3-chlorophenyl)-3-oxobutanoate, the IR spectrum exhibits characteristic absorption bands that confirm its structural features, including the aromatic ring, the ketone, and the ester groups.

The key vibrational modes and their expected absorption ranges are detailed below. The presence of both a ketone and an ester carbonyl group (C=O) is a defining feature. The ketone C=O stretching vibration typically appears at a lower wavenumber than the ester C=O stretch. The C-O stretching vibrations of the ester group are also significant for identification. The aromatic C-H and C=C stretching vibrations, along with the C-Cl stretch, confirm the presence of the 3-chlorophenyl substituent.

Table 1: Characteristic IR Absorption Bands for Ethyl 4-(3-chlorophenyl)-3-oxobutanoate

| Functional Group | Type of Vibration | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretching | 3100 - 3000 |

| Aliphatic C-H | Stretching | 2980 - 2850 |

| Ester C=O | Stretching | 1750 - 1735 |

| Ketone C=O | Stretching | ~1715 |

| Aromatic C=C | Stretching | 1600 - 1450 |

| C-O (Ester) | Stretching | 1300 - 1000 |

| C-Cl | Stretching | 800 - 600 |

X-ray Crystallography for Solid-State Molecular and Supramolecular Structure

The crystal system and space group are fundamental parameters that describe the symmetry of the crystal lattice. For example, the crystal structure of a related compound, (Z)-Ethyl 4-chloro-2-[(4-chlorophenyl)hydrazono]-3-oxobutanoate, has been determined, providing a model for the crystallographic properties of similar structures. researchgate.net The determination of these parameters is the first step in solving a crystal structure and is crucial for understanding the packing of molecules.

Table 2: Representative Crystallographic Data for a Derivative Compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 15.123 (3) |

| b (Å) | 7.3450 (15) |

| c (Å) | 12.987 (3) |

| β (°) | 109.58 (3) |

| Z (molecules/unit cell) | 4 |

Data presented is for (Z)-Ethyl 4-chloro-2-[(4-chlorophenyl)hydrazono]-3-oxobutanoate as a representative example. researchgate.net

Table 3: Example of C-H···O Hydrogen Bond Geometry in a Related Structure

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | ∠DHA (°) |

| C5-H5A···O1 | 0.93 | 2.55 | 3.462 (3) | 166 |

| C2-H2A···O2 | 0.93 | 2.58 | 3.498 (3) | 169 |

Data for Ethyl 2-[(4-chlorophenyl)hydrazono]-3-oxobutanoate. nih.gov

The conformation of a molecule in the solid state is its preferred low-energy spatial arrangement within the crystal lattice. X-ray analysis of related oxobutanoate derivatives reveals that the core structure tends to be nearly planar. nih.gov This planarity is influenced by the delocalization of electrons across the keto-ester moiety and the attached phenyl ring. The dihedral angle between the plane of the chlorophenyl ring and the butanoate chain is a key parameter. For instance, in one derivative, this angle was found to be small, at 2.69 (3)°, indicating a high degree of planarity. nih.gov The orientation of the terminal ethyl group can vary, with torsion angles indicating slight deviations from the main molecular plane. nih.gov

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are essential for separating, identifying, and quantifying the components of a mixture. High-performance liquid chromatography is particularly well-suited for the analysis of compounds like Ethyl 4-(3-chlorophenyl)-3-oxobutanoate.

High-Performance Liquid Chromatography (HPLC) is a primary technique used to assess the purity of Ethyl 4-(3-chlorophenyl)-3-oxobutanoate and to isolate it from reaction mixtures. A common mode for this type of analysis is reversed-phase HPLC, where a nonpolar stationary phase is used with a polar mobile phase.

The compound, being moderately polar, is well-retained on a C18 column. A mobile phase consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and water allows for the efficient elution and separation of the target compound from impurities or starting materials. Detection is typically achieved using a UV detector, as the chlorophenyl group provides strong chromophoric activity, usually monitored at a wavelength around 254 nm. The retention time under specific conditions is a characteristic identifier, while the peak area allows for quantitative purity assessment.

Table 4: Typical HPLC Parameters for Analysis

| Parameter | Description |

| Mode | Reversed-Phase |

| Stationary Phase (Column) | C18 (Octadecylsilane) |

| Mobile Phase | Isocratic or gradient mixture of Acetonitrile/Water or Methanol/Water |

| Detector | UV-Vis Detector |

| Detection Wavelength | ~254 nm |

| Flow Rate | 0.5 - 1.5 mL/min |

| Temperature | Ambient or controlled (e.g., 25-40 °C) |

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful analytical technique used for separating and analyzing volatile and thermally stable compounds. In the context of Ethyl 4-(3-chlorophenyl)-3-oxobutanoate and its derivatives, GC is employed for purity assessment, reaction monitoring, and quantitative analysis. The separation is based on the differential partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.

The successful analysis of β-keto esters like Ethyl 4-(3-chlorophenyl)-3-oxobutanoate by GC depends on the selection of an appropriate stationary phase and the optimization of temperature programming. Due to the polarity of the keto and ester functional groups, columns with a stationary phase of moderate polarity are often suitable. A common choice includes fused silica (B1680970) capillary columns coated with phases such as 5% diphenyl/95% dimethyl polysiloxane. ijraset.com This type of low-polarity phase is versatile and provides good resolution for a wide range of organic molecules. ijraset.com

For the analysis of chiral derivatives of β-keto esters, specialized chiral columns are necessary to resolve enantiomers. For instance, chiral cyclodextrin-based columns have been successfully used to determine the enantiomeric excess of related β-keto ester products. mdpi.com

The retention time (tR) is a key parameter in GC, representing the time taken for a compound to travel from the injector to the detector. This time is influenced by the compound's volatility, its interaction with the stationary phase, the carrier gas flow rate, and the column temperature. While specific retention data for Ethyl 4-(3-chlorophenyl)-3-oxobutanoate is not widely published, typical conditions for related esters can be referenced. For example, a temperature-programmed analysis would start at a lower temperature and gradually increase to elute compounds of varying boiling points. ijraset.com The Kovats retention index, a standardized measure, for the simpler related compound Ethyl 3-oxobutanoate has been documented on various columns, providing a reference point for its elution behavior. pherobase.com

A hypothetical GC method for analyzing Ethyl 4-(3-chlorophenyl)-3-oxobutanoate is detailed in the table below.

Table 1: Representative Gas Chromatography (GC) Parameters for β-Keto Ester Analysis

| Parameter | Value/Description | Reference |

|---|---|---|

| Column | Fused silica capillary column (e.g., 30 m x 0.25 mm x 0.25 µm) | ijraset.commdpi.com |

| Stationary Phase | 5% Diphenyl / 95% Dimethyl polysiloxane | ijraset.com |

| Carrier Gas | Helium or Nitrogen | mdpi.com |

| Injection Mode | Split/Splitless | ijraset.com |

| Injector Temperature | 250 °C | |

| Oven Program | Initial Temp: 70°C, hold for 2 min; Ramp: 10°C/min to 280°C; Hold for 5 min | ijraset.com |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | ijraset.comresearchgate.net |

| Detector Temperature | 300 °C |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is an essential and widely used technique for the qualitative analysis of organic compounds. wisc.edu It is particularly valuable in synthetic chemistry for monitoring the progress of reactions, identifying compounds in a mixture, and determining the appropriate solvent system for column chromatography purification. nih.govnih.gov For Ethyl 4-(3-chlorophenyl)-3-oxobutanoate, TLC provides a rapid and cost-effective method to assess its presence and purity. silicycle.com

The principle of TLC involves the separation of components based on their differential adsorption onto a stationary phase and solubility in a mobile phase. wpmucdn.com The stationary phase is typically a thin layer of an adsorbent material, most commonly silica gel (SiO2) or alumina (B75360) (Al2O3), coated on a solid support like glass or aluminum. wisc.eduaga-analytical.com.pl Silica gel, being polar, is suitable for the separation of a wide array of moderately polar compounds like β-keto esters. aga-analytical.com.pl

The mobile phase, or eluent, is a solvent or a mixture of solvents that moves up the plate via capillary action. wpmucdn.com The choice of eluent is critical for achieving good separation. For compounds like Ethyl 4-(3-chlorophenyl)-3-oxobutanoate, mixtures of a non-polar solvent (like hexane (B92381) or petroleum ether) and a more polar solvent (like ethyl acetate) are commonly used. rsc.org The polarity of the solvent system can be adjusted by varying the ratio of the solvents to optimize the separation. A less polar compound will travel further up the plate, resulting in a higher Retention Factor (Rf) value, while a more polar compound will interact more strongly with the polar stationary phase and have a lower Rf value. wpmucdn.com

After the plate is developed, the separated spots must be visualized. Since many organic compounds, including this β-keto ester, are colorless, visualization is often achieved by placing the plate under a UV lamp (if the compounds are UV-active) or by using a chemical stain. rsc.org Common staining agents include iodine vapor or a potassium permanganate (B83412) solution. For β-keto esters specifically, an ethanolic ferric chloride (FeCl3) solution can be used as a stain, which often produces a distinctively colored spot due to the formation of a complex with the enol form of the compound. researchgate.net

The Rf value is calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front. It is a characteristic value for a specific compound under defined conditions (stationary phase, mobile phase, and temperature).

Table 2: Typical Thin-Layer Chromatography (TLC) Conditions and Expected Results

| Parameter | Description | Reference |

|---|---|---|

| Stationary Phase | Silica gel 60 F254 on aluminum or glass plates | wisc.eduaga-analytical.com.pl |

| Mobile Phase (Eluent) | Mixture of Ethyl Acetate and Hexane (e.g., 1:4 v/v) | nih.govrsc.org |

| Application | Spotting a dilute solution of the compound in a volatile solvent (e.g., dichloromethane) using a capillary tube | rsc.org |

| Development | In a closed chamber saturated with the eluent vapor | wisc.edu |

| Visualization | 1. UV light (254 nm) 2. Iodine vapor 3. Ethanolic ferric chloride (FeCl3) stain | rsc.orgresearchgate.net | | Expected Rf Value | ~0.4 - 0.6 (highly dependent on the exact eluent composition) | rsc.org |

Computational and Theoretical Studies on Ethyl 4 3 Chlorophenyl 3 Oxobutanoate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), allow for the detailed analysis of electronic structure and energetics.

Density Functional Theory (DFT) for Electronic Structure and Energetics

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic properties of β-keto esters. acs.org For Ethyl 4-(3-chlorophenyl)-3-oxobutanoate, DFT calculations, typically using functionals like B3LYP with a suitable basis set (e.g., 6-311+G(d,p)), can provide optimized molecular geometries, vibrational frequencies, and electronic energies. acs.org These calculations confirm that the keto tautomer is the more stable form of the compound, a common characteristic of β-keto esters. acs.org

The electronic properties, such as the distribution of electron density and electrostatic potential, can be mapped to understand reactive sites within the molecule. For instance, the carbonyl carbons are identified as electrophilic centers, susceptible to nucleophilic attack, which is a key aspect of the reactivity of β-keto esters. mdpi.com The presence of the 3-chlorophenyl group influences the electronic distribution through inductive and resonance effects, which can be quantified through DFT calculations.

Energetic calculations are crucial for determining the relative stabilities of different conformers and for predicting the thermodynamics of reactions involving Ethyl 4-(3-chlorophenyl)-3-oxobutanoate. The calculated heats of formation and Gibbs free energies provide a theoretical basis for understanding its stability and potential reaction pathways.

| Computational Method | Property Calculated | Significance for Ethyl 4-(3-chlorophenyl)-3-oxobutanoate |

|---|---|---|

| DFT (e.g., B3LYP/6-311+G(d,p)) | Optimized Geometry | Provides the most stable three-dimensional structure. |

| DFT | Vibrational Frequencies | Confirms the structure as a true minimum on the potential energy surface. |

| DFT | Electronic Energy | Allows for the comparison of the stability of different isomers and conformers. |

| DFT | Electrostatic Potential Mapping | Identifies electron-rich and electron-poor regions, indicating sites for electrophilic and nucleophilic attack. |

Molecular Orbital Analysis

Molecular orbital (MO) theory provides a deeper understanding of the electronic structure and reactivity of a molecule by describing the behavior of electrons in orbitals that extend over the entire molecule. For Ethyl 4-(3-chlorophenyl)-3-oxobutanoate, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest.

The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter that indicates the chemical reactivity and kinetic stability of the molecule. A smaller HOMO-LUMO gap suggests that the molecule is more reactive.

In Ethyl 4-(3-chlorophenyl)-3-oxobutanoate, the HOMO is typically localized on the enolate part of the molecule in its reactive form, while the LUMO is centered on the carbonyl groups. The chlorine substituent on the phenyl ring can influence the energies of these frontier orbitals, thereby modulating the reactivity of the compound. DFT calculations are instrumental in determining the energies and spatial distributions of these frontier molecular orbitals.

| Molecular Orbital | Description | Relevance to Ethyl 4-(3-chlorophenyl)-3-oxobutanoate |

|---|---|---|

| HOMO (Highest Occupied Molecular Orbital) | The outermost orbital containing electrons. | Indicates the ability to donate electrons in a reaction; its energy is related to the ionization potential. |

| LUMO (Lowest Unoccupied Molecular Orbital) | The innermost orbital without electrons. | Indicates the ability to accept electrons in a reaction; its energy is related to the electron affinity. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap generally implies higher reactivity and lower kinetic stability. |

Molecular Modeling and Conformation Prediction

Molecular modeling techniques are employed to predict the three-dimensional structure and conformational preferences of molecules. For Ethyl 4-(3-chlorophenyl)-3-oxobutanoate, conformational analysis is essential to identify the most stable arrangement of its atoms in space.

Computational studies on related β-keto esters have shown that these molecules can exist in several conformations due to the rotation around single bonds. acs.org For Ethyl 4-(3-chlorophenyl)-3-oxobutanoate, the key rotational barriers are around the C-C bonds of the butanoate chain and the bond connecting the phenyl ring to the chain.

Reaction Mechanism Elucidation through Computational Approaches

Computational chemistry plays a vital role in elucidating the mechanisms of chemical reactions. The synthesis of Ethyl 4-(3-chlorophenyl)-3-oxobutanoate, often achieved through a Claisen-Schmidt or a similar condensation reaction, can be investigated using theoretical methods to understand the reaction pathway at a molecular level. nih.govacs.org

The reaction typically involves the formation of an enolate from ethyl acetoacetate (B1235776), which then acts as a nucleophile, attacking the carbonyl carbon of 3-chlorobenzaldehyde (B42229). This is followed by a dehydration step to yield the final product. Computational studies can model each step of this process, identifying intermediates and transition states.

Transition State Analysis

The transition state is the highest energy point along the reaction coordinate and is a critical concept in understanding reaction rates. Computational methods can be used to locate and characterize the transition state structures for the key steps in the synthesis of Ethyl 4-(3-chlorophenyl)-3-oxobutanoate.

Reaction Coordinate Mapping

Reaction coordinate mapping, also known as Intrinsic Reaction Coordinate (IRC) calculations, provides a detailed pathway connecting the reactants, transition state, and products. This computational technique allows for the visualization of the changes in molecular geometry as the reaction progresses.

By mapping the reaction coordinate for the synthesis of Ethyl 4-(3-chlorophenyl)-3-oxobutanoate, one can follow the trajectory of the atoms as the C-C bond is formed and the subsequent dehydration occurs. This provides a dynamic picture of the reaction mechanism and can reveal subtle details about the process that are not apparent from static structures of reactants and products alone. Although specific IRC studies for this exact reaction are scarce, the principles derived from computational studies of similar condensation reactions are applicable. These studies help to confirm that the located transition state indeed connects the intended reactants and products.

Structure-Reactivity Relationship Predictions

Computational chemistry provides powerful tools for predicting the reactivity of molecules, offering insights that can guide synthetic efforts and explain experimental observations. In the case of Ethyl 4-(3-chlorophenyl)-3-oxobutanoate, density functional theory (DFT) calculations can be employed to elucidate its electronic structure and predict its reactivity towards various reagents.

Theoretical calculations can predict carbocation stability and the regioselectivity of reactions like alkylation. By mapping the molecular electrostatic potential (MEP), regions of high and low electron density can be visualized, identifying likely sites for electrophilic and nucleophilic attack. The presence of the electron-withdrawing chlorine atom on the phenyl ring, as well as the ester and ketone functional groups, significantly influences the electron distribution across the molecule.

Key reactivity descriptors that can be calculated using quantum chemical methods include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO gap is a crucial indicator of chemical reactivity. A smaller gap suggests that the molecule is more polarizable and reactive.

Furthermore, conceptual DFT provides a framework for quantifying global and local reactivity indices. These indices, such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω), offer a quantitative measure of the molecule's reactivity. Local reactivity descriptors, like the Fukui functions, can pinpoint the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks.

While specific comprehensive computational studies on Ethyl 4-(3-chlorophenyl)-3-oxobutanoate are not extensively available in public literature, the following table illustrates the type of data that would be generated from such an analysis to predict its structure-reactivity relationship.

| Calculated Parameter | Predicted Value (Hypothetical) | Implication for Reactivity |

| HOMO Energy | -7.2 eV | Indicates the energy of the most available electrons for donation. |

| LUMO Energy | -1.5 eV | Indicates the energy of the lowest available orbital for electron acceptance. |

| HOMO-LUMO Gap | 5.7 eV | A moderate gap suggests a balance of stability and reactivity. |

| Electronegativity (χ) | 4.35 | Reflects the molecule's tendency to attract electrons. |

| Chemical Hardness (η) | 2.85 | Indicates resistance to change in electron distribution. |

| Electrophilicity Index (ω) | 3.32 | Quantifies the molecule's ability to act as an electrophile. |

| Most Probable Site for Nucleophilic Attack | Carbonyl carbon of the ketone | Predicted based on local electrophilicity calculations (Fukui functions). |

| Most Probable Site for Electrophilic Attack | Phenyl ring (ortho/para to chlorine) | Predicted based on local nucleophilicity calculations (Fukui functions). |

Note: The values presented in this table are hypothetical and serve to illustrate the output of a typical DFT analysis for predicting reactivity. They are not based on actual experimental or published computational data for Ethyl 4-(3-chlorophenyl)-3-oxobutanoate.

In Silico Screening and Library Design for Synthetic Applications

Ethyl 4-(3-chlorophenyl)-3-oxobutanoate serves as a versatile scaffold for the design of virtual chemical libraries aimed at discovering new molecules with desired synthetic utility or biological activity. In silico screening and library design are powerful computational strategies that enable the rapid exploration of vast chemical space, prioritizing compounds for synthesis and testing.

The core structure of Ethyl 4-(3-chlorophenyl)-3-oxobutanoate offers several points for chemical modification, making it an ideal starting point for combinatorial library design. These points include the phenyl ring, the ketone group, and the ester functionality. By computationally enumerating various substituents at these positions, a large and diverse virtual library of derivatives can be generated.

Virtual screening protocols can then be applied to this library to identify candidates with specific properties. For synthetic applications, this could involve screening for molecules that are predicted to have favorable reactivity for a particular transformation or that are likely to be accessible via a specific synthetic route. For example, derivatives could be screened for their predicted ability to undergo cyclization reactions to form heterocyclic compounds, which are prevalent in medicinal chemistry.

The process typically involves the following steps:

Scaffold Selection: Ethyl 4-(3-chlorophenyl)-3-oxobutanoate is chosen as the core structure.

Library Enumeration: A virtual library is created by computationally adding a wide range of chemical groups (R-groups) at the reactive sites of the scaffold.

Property Prediction: For each molecule in the virtual library, a suite of molecular descriptors and properties are calculated. These can include physicochemical properties (e.g., molecular weight, logP, polar surface area) and predicted reactivity parameters.

Virtual Screening and Filtering: The library is filtered based on predefined criteria. For instance, if the goal is to design new synthetic intermediates, the library might be screened for compounds that possess specific functional groups amenable to desired chemical transformations.

Hit Selection: A smaller, more focused set of promising candidates is selected for further computational analysis or for actual laboratory synthesis.

The following table provides a hypothetical example of a small virtual library designed from the Ethyl 4-(3-chlorophenyl)-3-oxobutanoate scaffold, illustrating how different functional groups can be introduced to explore chemical diversity for synthetic applications.

| Compound ID | Scaffold | Modification Site | R-Group | Predicted Synthetic Application |

| ECO-001 | Ethyl 4-(3-chlorophenyl)-3-oxobutanoate | Phenyl Ring (position 5) | -NO2 | Precursor for aniline (B41778) derivatives via reduction. |

| ECO-002 | Ethyl 4-(3-chlorophenyl)-3-oxobutanoate | Ketone (α-position) | -Br | Intermediate for further alkylation or coupling reactions. |

| ECO-003 | Ethyl 4-(3-chlorophenyl)-3-oxobutanoate | Ester | -NH2 | Conversion to amide for building block synthesis. |

| ECO-004 | Ethyl 4-(3-chlorophenyl)-3-oxobutanoate | Phenyl Ring (position 4) | -OCH3 | Modulating electronic properties for reactivity tuning. |

Conclusion and Outlook in Chemical Research

Summary of Key Research Findings Pertaining to Ethyl 4-(3-chlorophenyl)-3-oxobutanoate

Ethyl 4-(3-chlorophenyl)-3-oxobutanoate is an organic ester with the molecular formula C₁₂H₁₃ClO₃. Research has primarily focused on its role as a versatile building block in organic synthesis, particularly for pharmaceuticals and agrochemicals.

Key findings from various studies can be summarized as follows:

Synthesis: The compound is commonly synthesized via a Claisen-Schmidt condensation reaction between ethyl acetoacetate (B1235776) and 3-chlorobenzaldehyde (B42229), typically in the presence of a base like sodium ethoxide. Industrial production methods often involve optimizing these conditions in large-scale batch or continuous processes to maximize yield and purity.

Reactivity: As a β-diketone, it exhibits characteristic reactivity. The ketone group can be reduced to a hydroxyl group to form corresponding alcohols, while the entire molecule can be oxidized to form carboxylic acids. Furthermore, the chlorine atom on the phenyl ring is amenable to nucleophilic substitution reactions.

Structural Impact on Reactivity: The position of the chloro substituent significantly influences the molecule's properties. The 3-chloro derivative demonstrates greater planarity compared to its 2- and 4-isomers due to reduced steric hindrance. This planarity enhances its reactivity, particularly in cyclocondensation reactions.

Applications as a Precursor: Its primary value lies in its function as a chemical intermediate. Research has highlighted its use as a precursor for more complex molecules. For instance, the 3-chloro variant is noted as a preferred precursor in the synthesis of certain antidiabetic drugs, while the related 4-chloro isomer is more commonly utilized in creating antimicrobial agents. The broader class of 3-oxobutanoate esters are pivotal intermediates in chemical manufacturing.

Table 1: Physicochemical Properties of Ethyl 4-(3-chlorophenyl)-3-oxobutanoate and Related Isomers

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Chloro Position |

| Ethyl 4-(3-chlorophenyl)-3-oxobutanoate | 221122-22-1 | C₁₂H₁₃ClO₃ | 240.68 | 3-position |

| Ethyl 4-(2-chlorophenyl)-3-oxobutanoate | 83657-82-3 | C₁₂H₁₃ClO₃ | 240.68 | 2-position |

| Ethyl 4-(4-chlorophenyl)-3-oxobutanoate | 62088-10-2 | C₁₂H₁₃ClO₃ | 240.68 | 4-position |

Unresolved Challenges and Future Research Avenues in Synthesis and Reactivity

Despite its utility, challenges remain in the synthesis and application of Ethyl 4-(3-chlorophenyl)-3-oxobutanoate. Research on analogous compounds, such as ethyl 4-chloro-3-oxobutanoate, highlights issues that are likely transferable. For example, the stability of such esters in aqueous systems can be problematic, and enzyme inhibition can occur during large-scale enzymatic reduction processes.

Future research is expected to focus on several key areas:

Development of Stereoselective Syntheses: A significant avenue for future research lies in developing highly stereoselective synthetic methods. The reduction of the keto group can create a chiral center, and controlling this stereochemistry is crucial for pharmaceutical applications. Biocatalytic methods, using enzymes like stereoselective carbonyl reductases, have shown promise for related substrates and represent a key area of investigation. nih.gov

Overcoming Instability: For reactions conducted in aqueous media, such as certain enzymatic reductions, the instability of the oxobutanoate substrate is a major hurdle. Future work will likely explore solutions like biphasic reaction systems (e.g., using ionic liquids or organic solvents like n-butyl acetate) to mitigate degradation and improve product yields.

Process Optimization: Enhancing the efficiency of large-scale production remains a challenge. This includes developing more robust catalysts (both chemical and biological) that can withstand industrial conditions and minimizing inhibitory effects from substrates or products in biocatalytic systems. nih.gov Techniques like substrate feeding strategies and enzyme immobilization are promising approaches.

Exploring Novel Reactivity: Further exploration of the compound's reactivity could unlock new synthetic possibilities. This includes investigating novel catalytic systems for functionalizing either the butanoate chain or the chlorophenyl ring to create a wider diversity of complex molecular architectures.

Potential for Advanced Material Development and Sustainable Chemical Processes

While direct applications of Ethyl 4-(3-chlorophenyl)-3-oxobutanoate in advanced materials have not been a primary research focus, its role as a versatile chemical intermediate provides indirect potential. The functional groups present—an ester, a ketone, and an aromatic chloride—offer multiple points for polymerization or incorporation into larger macromolecular structures. Future research could explore its use as a monomer or cross-linking agent for specialty polymers where its specific chemical structure could impart desired properties.

The more immediate and significant potential lies in the development of sustainable chemical processes centered around this compound and the broader class of β-keto esters. This aligns with the principles of green chemistry, which prioritize waste prevention, energy efficiency, and the use of renewable resources. researchgate.netdergipark.org.tr

Key opportunities for sustainable process development include:

Biocatalysis: The use of whole-cell biocatalysts or isolated enzymes (e.g., reductases) for transformations, such as the asymmetric reduction of the ketone, is a cornerstone of green chemistry. nih.govresearchgate.net These processes operate under mild conditions (ambient temperature and neutral pH), reduce the need for heavy metal catalysts, and can provide high enantioselectivity, which is crucial for producing pharmaceuticals. researchgate.net

Renewable Feedstocks: Green chemistry encourages the use of renewable starting materials. dergipark.org.tr Research into synthesizing β-keto esters from renewable resources, such as fatty acids, points toward a more sustainable future for this class of compounds. rsc.org

Energy Efficiency: Designing synthetic methods that operate at ambient temperature and pressure minimizes energy consumption. dergipark.org.tr The development of highly active catalysts, both chemical and enzymatic, that can achieve high conversion rates without requiring significant energy input is a key goal.

Safer Solvents: A shift towards using benign solvents like water or employing solvent-free reaction conditions would significantly improve the environmental profile of synthetic processes involving this compound. dergipark.org.tr The challenges of substrate stability in water can be addressed through innovative biphasic systems, which allow for the benefits of an aqueous medium while protecting the reactant.

By focusing on these green chemistry principles, the synthesis and subsequent use of Ethyl 4-(3-chlorophenyl)-3-oxobutanoate can be made more environmentally and economically sustainable, contributing to the broader goal of a greener chemical industry.

Q & A

Q. What are the common synthetic routes for Ethyl 4-(3-chlorophenyl)-3-oxobutanoate, and how are reaction conditions optimized?

The compound is typically synthesized via condensation reactions. For example, ortho-phenylenediamines or phenylhydrazines react with ethyl 4-chloro-3-oxobutanoate under mild acidic conditions (e.g., acetic acid) to yield substituted benzimidazoles or pyrazoles. Reaction optimization includes controlling temperature (60–80°C) and solvent polarity to minimize side products . Additionally, microbial reduction of ethyl 4-chloro-3-oxobutanoate using NADPH-dependent reductases (e.g., from Sporobolomyces salmonicolor) in biphasic systems (n-butyl acetate/water) achieves high enantiomeric purity (86% ee) and scalability (95.4% yield) .

Q. Which analytical techniques are most effective for characterizing Ethyl 4-(3-chlorophenyl)-3-oxobutanoate and its derivatives?

- HPLC : Use reverse-phase C18 columns with mobile phases like acetonitrile/water (70:30 v/v) and UV detection at 254 nm for purity assessment .

- NMR : H and C NMR (in CDCl₃) confirm structural features, such as the 3-oxobutanoate backbone and 3-chlorophenyl substitution.

- Mass Spectrometry : High-resolution ESI-MS identifies molecular ions (e.g., [M+H]⁺ at m/z 241.05 for the parent compound) .

Advanced Research Questions

Q. How can stereoselective synthesis of chiral derivatives be achieved, and what factors influence enantiomeric excess?

Enantioselective reduction of the 3-oxo group is catalyzed by microbial reductases (e.g., Candida magnoliae AKU4643), which produce (S)-alcohols with >99% ee. Key factors include:

- Biphasic Systems : Organic solvents (n-butyl acetate) stabilize substrates and enzymes while preventing inactivation .

- Cofactor Recycling : Coupling with glucose dehydrogenase ensures NADPH regeneration, achieving 5,500 turnovers .

- Enzyme Selectivity : Substrate binding pockets favor specific ketoester conformations, as shown by kinetic studies of Candida reductases .

Q. How should researchers address substrate instability and enzyme inhibition during large-scale enzymatic reductions?

Ethyl 4-chloro-3-oxobutanoate degrades in aqueous systems, but biphasic reactions mitigate this. For example:

- Organic Phase Ratio : A 1:1 (v/v) n-butyl acetate/water system reduces hydrolysis.

- Substrate Feeding : Gradual addition minimizes inhibitory effects of the product (ethyl 4-chloro-3-hydroxybutanoate) .

- Enzyme Immobilization : Encapsulation in alginate beads enhances stability during prolonged reactions .

Q. How can contradictory byproduct profiles in Friedel-Crafts alkylation reactions be resolved?

Reactions with AlCl₃ in benzene produce ethylbenzene, anthracenes, and indanones due to competing pathways. To resolve discrepancies:

- Mechanistic Probes : Use deuterated solvents (C₆D₆) to track protonation sites via H NMR.

- Byproduct Isolation : GC-MS and column chromatography identify intermediates (e.g., 3-phenylbutanoic acid) .

- Computational Modeling : DFT calculations predict carbocation stability and alkylation regioselectivity .

Q. What strategies validate the biological activity of derivatives synthesized from Ethyl 4-(3-chlorophenyl)-3-oxobutanoate?

- Structural-Activity Relationships (SAR) : Modify the 3-chlorophenyl group (e.g., nitro or hydroxy substitutions) and assay cytotoxicity (e.g., MTT tests on cancer cell lines) .

- Enzymatic Assays : Test inhibition of targets like methylthioadenosine phosphorylase (MTAP) using radiolabeled substrates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.